Bis-aminooxy-PEG3
Overview
Description
Bis-aminooxy-PEG3 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Molecular Structure Analysis
The molecular formula of Bis-aminooxy-PEG3 is C8H20N2O5 . Its molecular weight is 224.3 g/mol . The structure includes two aminooxy groups and a hydrophilic PEG spacer .Chemical Reactions Analysis
The aminooxy groups in Bis-aminooxy-PEG3 can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This reaction is typically carried out in aqueous media .Scientific Research Applications
Polyethylene Glycol Modification
Bis-aminooxy-PEG3 and related compounds are often utilized in the modification of polyethylene glycol (PEG), which is a versatile polymer in biomedical applications. For instance, Turrin et al. (2012) described the preparation of bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of PEG through adaptations of established chemical procedures, demonstrating the utility of such compounds in modifying PEG structures (Turrin, Hameau, & Caminade, 2012).
Protein and Enzyme Conjugation
In the field of protein therapeutics, bis-aminooxy-PEG3 derivatives are employed for PEGylation, a process of attaching PEG chains to proteins or enzymes. Brocchini et al. (2008) explored a method for site-specific PEGylation using the selective chemistry of cysteine thiols in proteins, highlighting the role of such compounds in enhancing therapeutic efficacy (Brocchini et al., 2008).
Drug Delivery Systems
In drug delivery, bis-aminooxy-PEG3 compounds are significant. Zhang et al. (2010) developed a novel strategy for synthesizing PEG with an "umbrella-like" structure, containing a single reactive group for bioconjugation. This structure could be modified with bioactive groups like carboxyl, active ester, and amino, highlighting its potential in drug delivery systems (Zhang, Wang, & Huang, 2010).
Biocompatible Materials
Grover et al. (2012) utilized oxime Click chemistry with aminooxy poly(ethylene glycol) for creating hydrogels supporting cell adhesion. These hydrogels exhibited tunable mechanical properties and supported mesenchymal stem cell incorporation, indicating their biocompatibility and potential in biomedical applications (Grover et al., 2012).
Synthesis of Ion Conductive Polymers
Matsumoto and Endo (2009) synthesized various networked polymers using an ionic liquid epoxide with a quaternary ammonium salt structure, demonstrating the application of PEG derivatives in creating ion conductive materials. These polymers displayed high thermal stability, low crystallinity, and good ionic conductivity, indicating their potential in electronic applications (Matsumoto & Endo, 2009).
DNA and Nucleic Acid Conjugation
Datta et al. (2022) reported on the use of aminooxy click chemistry for synthesizing nucleoside building blocks, enabling bis-homo and bis-hetero ligand conjugation to nucleic acids. This highlights the use of PEG-related compounds in the field of genetics and molecular biology (Datta et al., 2022).
Safety And Hazards
Bis-aminooxy-PEG3 is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
properties
IUPAC Name |
O-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O5/c9-14-7-5-12-3-1-11-2-4-13-6-8-15-10/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEJMPNILLCRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-aminooxy-PEG3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.